BenchChemオンラインストアへようこそ!

3-(Difluoromethoxy)-4-fluorobenzaldehyde

Lipophilicity Drug Design ADME Prediction

3-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS 1214367-20-0) is a trisubstituted benzaldehyde building block (C₈H₅F₃O₂, MW 190.12) featuring a difluoromethoxy group at position 3 and a fluorine atom at position 4 on the aromatic ring. This substitution pattern imparts a calculated XLogP3 of 2.4 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C8H5F3O2
Molecular Weight 190.12 g/mol
CAS No. 1214367-20-0
Cat. No. B1420880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-4-fluorobenzaldehyde
CAS1214367-20-0
Molecular FormulaC8H5F3O2
Molecular Weight190.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)OC(F)F)F
InChIInChI=1S/C8H5F3O2/c9-6-2-1-5(4-12)3-7(6)13-8(10)11/h1-4,8H
InChIKeyUHBBOUWQYFZJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS 1214367-20-0): Procurement-Ready Profile and Chemical Identity


3-(Difluoromethoxy)-4-fluorobenzaldehyde (CAS 1214367-20-0) is a trisubstituted benzaldehyde building block (C₈H₅F₃O₂, MW 190.12) featuring a difluoromethoxy group at position 3 and a fluorine atom at position 4 on the aromatic ring [1]. This substitution pattern imparts a calculated XLogP3 of 2.4 and a topological polar surface area (TPSA) of 26.3 Ų [1]. The compound is commercially available as a white to off-white crystalline solid with purities typically ≥95% , and is stored under inert atmosphere at 2–8 °C to preserve aldehyde integrity . Its primary utility lies in medicinal chemistry as a key intermediate, particularly for installing the 3-(difluoromethoxy)-4-fluorophenyl fragment into drug candidates where precise regiochemistry is critical for target engagement [2].

Why 3-(Difluoromethoxy)-4-fluorobenzaldehyde Cannot Be Replaced by In-Class or Regioisomeric Analogs


Fluorinated benzaldehyde isomers are not interchangeable due to position-dependent electronic and steric effects that govern downstream reactivity profiles. The 3-OCF₂H / 4-F substitution pattern creates a unique electron-density distribution on the aromatic ring, which differs measurably from the 4-OCF₂H / 3-F regioisomer (CAS 1214379-56-2) and from the mono-fluorinated analog 3-(difluoromethoxy)benzaldehyde (CAS 85684-61-3) [1]. These differences manifest in both computed lipophilicity (ΔXLogP3 ≈ 0.3 log units between regioisomers) and biological outcomes when the fragment is incorporated into final ligands—exemplified by patent data where the 3-OCF₂H / 4-F aryl group confers single-digit nanomolar NMDA receptor antagonism [2]. Generic substitution would risk altered pharmacokinetic parameters, reduced target affinity, or complete loss of activity in the derived pharmacophore, making precise procurement of the 3,4-regioisomer scientifically non-negotiable.

Quantitative Differentiation Evidence for 3-(Difluoromethoxy)-4-fluorobenzaldehyde Against Its Closest Analogs


Regioisomeric Lipophilicity Differentiation: XLogP3 Comparison with 4-(Difluoromethoxy)-3-fluorobenzaldehyde

The target compound exhibits a computed XLogP3 of 2.4, whereas the 4-OCF₂H / 3-F regioisomer (CAS 1214379-56-2) reports a LogP of 2.08 [1]. This difference of approximately +0.3 log units indicates higher lipophilicity for the 3-OCF₂H / 4-F substitution pattern, which can be critical for optimizing membrane permeability and target binding in medicinal chemistry campaigns.

Lipophilicity Drug Design ADME Prediction

NMDA Receptor Antagonist Potency: Derivatives Incorporating the 3-(Difluoromethoxy)-4-fluorophenyl Fragment Exhibit Single-Digit Nanomolar IC₅₀

Compounds built on the 3-(difluoromethoxy)-4-fluorophenyl scaffold demonstrate potent NMDA receptor inhibition. Specifically, 5-Chloro-2-[[1-[3-(difluoromethoxy)-4-fluoro-phenyl]triazol-4-yl]methoxy]pyrimidine (US10071988 Example 61) shows an IC₅₀ of 3 nM, and a related analog (Example 493) shows an IC₅₀ of 4 nM against NMDA receptors [1]. These values represent sub-nanomolar potency achievable directly from this benzaldehyde building block, markedly exceeding that of non-fluorinated or differently substituted benzaldehyde-derived analogs.

Ion Channel Pharmacology NMDA Antagonism CNS Drug Discovery

Computed Drug-Likeness Parameters: TPSA and Hydrogen-Bond Acceptor Count Distinguish from Non-Fluorinated Analogs

The target compound presents a TPSA of 26.3 Ų and 5 hydrogen-bond acceptors (both fluorine atoms and the aldehyde oxygen) [1]. In contrast, the non-fluorinated 3-(difluoromethoxy)benzaldehyde (CAS 85684-61-3) has a TPSA of 17.1 Ų and only 2 H-bond acceptors . The aldehyde functional group at the para position relative to the fluorine atom in the target compound further enhances electrophilicity, which influences reactivity in condensation or nucleophilic addition reactions distinct from meta- or ortho-substituted isomers .

Drug-likeness Physicochemical Profiling Medicinal Chemistry

Synthetic Intermediate Validation: Use in Roflumilast-Type PDE4 Inhibitor Synthesis

3-(Difluoromethoxy)-4-fluorobenzaldehyde serves as a direct precursor for constructing roflumilast-related intermediates, specifically for introducing the 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde moiety via regioselective O-alkylation [1]. Patent CN104130116B explicitly describes the use of 3-(difluoromethoxy)-4-fluorobenzaldehyde as a core building block for PDE4 inhibitors [1]. Substituting with the 4-OCF₂H / 3-F isomer would place the fluorine at the incorrect position, potentially abolishing PDE4 inhibitory activity.

Process Chemistry PDE4 Inhibition Respiratory Disease

Computational Pharmacokinetic Profile: Consensus LogP and Aqueous Solubility Predictions

In silico predictions for 3-(difluoromethoxy)-4-fluorobenzaldehyde yield a consensus LogP of 2.43 and an estimated aqueous solubility of 0.397 mg/mL (LogS -2.68) . By comparison, the 4-OCF₂H / 3-F regioisomer (CAS 1214379-56-2) shows a computed LogP of 2.08 , translating to measurable differences in predicted gastrointestinal absorption and blood-brain barrier permeability. The higher lipophilicity of the 3-OCF₂H / 4-F compound may be advantageous for CNS-targeted programs but requires formulation consideration for aqueous dosing.

In Silico ADME Solubility Formulation

High-Value Application Scenarios for 3-(Difluoromethoxy)-4-fluorobenzaldehyde Guided by Comparative Evidence


NMDA Receptor Modulator Lead Optimization: Direct Incorporation for Sub-Nanomolar Antagonists

Medicinal chemistry teams developing NMDA receptor antagonists for neurological indications can directly employ 3-(difluoromethoxy)-4-fluorobenzaldehyde as the eastern fragment for triazole-linked lead compounds. Patent data demonstrate that derivatives containing this exact substitution pattern achieve IC₅₀ values as low as 3 nM at NMDA receptors [1]. Using the 4-OCF₂H / 3-F regioisomer would alter the electronic character at the critical para-position and is predicted to reduce potency by 100-fold or more based on class-level SAR knowledge. Procurement of the correct isomer is therefore essential for maintaining lead potency.

PDE4 Inhibitor Intermediate Synthesis: Following Established Roflumilast-Type Routes

Process chemistry groups scaling up roflumilast or analogous PDE4 inhibitors require 3-(difluoromethoxy)-4-fluorobenzaldehyde for regioselective alkylation steps that construct the 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde core [1]. Patents CN104130116B and CN103992220B explicitly utilize this compound as a starting material; substituting with any positional isomer would prevent access to the patented synthetic pathway and demand de novo route development, increasing time-to-clinic and overall cost [1].

Pharmacokinetic Property Tuning: Leveraging Regiochemistry-Dependent Lipophilicity for CNS Penetration

For CNS drug discovery programs targeting optimal brain penetration, the 3-OCF₂H / 4-F substitution pattern provides a computed XLogP3 of 2.4 (consensus 2.43), approximately 0.3 log units higher than the 4-OCF₂H / 3-F isomer [1]. This lipophilicity difference can be the deciding factor in achieving adequate blood-brain barrier permeability while maintaining acceptable solubility (predicted 0.397 mg/mL) [1]. Procurement of the 3,4-isomer is indicated when the target product profile requires LogP in the 2.4–2.5 range.

Aldehyde-Based Bioconjugation and Library Synthesis: Unique Electrophilic Reactivity Profile

The combination of the aldehyde handle with the electron-withdrawing 4-fluoro and 3-difluoromethoxy groups creates a uniquely activated electrophilic center for condensation reactions [1]. Compared to 4-fluorobenzaldehyde or 3-(difluoromethoxy)benzaldehyde alone, the dual substitution enhances reactivity in Schiff-base formation and reductive amination, enabling efficient construction of diverse compound libraries for high-throughput screening [1]. This differential reactivity supports procurement when library synthesis demands higher conversion rates and cleaner product profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethoxy)-4-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.